molecular formula C9H9NO4 B6256188 methyl 6-formyl-4-methoxypyridine-2-carboxylate CAS No. 109880-40-2

methyl 6-formyl-4-methoxypyridine-2-carboxylate

Cat. No. B6256188
CAS RN: 109880-40-2
M. Wt: 195.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-formyl-4-methoxypyridine-2-carboxylate (MFMC) is a type of organic compound that has been studied extensively in recent years due to its potential applications in various scientific and medical fields. MFMC has been found to possess unique properties that make it an attractive option for use in laboratory experiments, as well as for therapeutic applications.

Mechanism of Action

Methyl 6-formyl-4-methoxypyridine-2-carboxylate is believed to act through a number of different mechanisms. First, it is thought to interact with cell membranes, allowing it to transport drugs to the desired target site. Additionally, it is believed to interact with proteins, allowing it to modulate their activity. Finally, methyl 6-formyl-4-methoxypyridine-2-carboxylate is believed to interact with DNA, allowing it to modulate gene expression.
Biochemical and Physiological Effects
methyl 6-formyl-4-methoxypyridine-2-carboxylate has been found to possess a number of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory and antioxidant properties, as well as antimicrobial activity against a variety of bacteria and fungi. Additionally, it has been found to possess antidepressant and anxiolytic properties, as well as neuroprotective properties. Finally, it has been found to possess anti-cancer properties, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

Methyl 6-formyl-4-methoxypyridine-2-carboxylate has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of methyl 6-formyl-4-methoxypyridine-2-carboxylate is its ability to transport drugs to the desired target site, which can be beneficial in drug delivery applications. Additionally, methyl 6-formyl-4-methoxypyridine-2-carboxylate has been found to possess a number of biochemical and physiological effects, which can be beneficial in various scientific and medical applications. On the other hand, one of the major limitations of methyl 6-formyl-4-methoxypyridine-2-carboxylate is its instability in certain conditions, which can lead to the degradation of the compound. Additionally, methyl 6-formyl-4-methoxypyridine-2-carboxylate can be toxic to certain cells, which can limit its use in certain applications.

Future Directions

There are a number of potential future directions for methyl 6-formyl-4-methoxypyridine-2-carboxylate. First, further research could be conducted to explore the potential therapeutic applications of methyl 6-formyl-4-methoxypyridine-2-carboxylate, such as its potential use in cancer therapy and its potential use as an anti-inflammatory agent. Additionally, further research could be conducted to explore the potential of methyl 6-formyl-4-methoxypyridine-2-carboxylate as a drug delivery system, as well as its potential use as an antimicrobial agent. Finally, further research could be conducted to explore the potential of methyl 6-formyl-4-methoxypyridine-2-carboxylate to modulate gene expression, as well as its potential to modulate the immune system.

Synthesis Methods

Methyl 6-formyl-4-methoxypyridine-2-carboxylate can be synthesized in a variety of ways, including chemical synthesis, biocatalysis, and enzymatic synthesis. Chemical synthesis is the most common method of producing methyl 6-formyl-4-methoxypyridine-2-carboxylate and involves combining two reactants in a reaction vessel to form the desired product. For example, the reaction of 4-methoxypyridine-2-carboxylic acid and formaldehyde in the presence of a base catalyst can yield methyl 6-formyl-4-methoxypyridine-2-carboxylate. Biocatalysis and enzymatic synthesis are less common methods of producing methyl 6-formyl-4-methoxypyridine-2-carboxylate, but they are still useful in certain applications. In biocatalysis, enzymes are used to catalyze the reaction of two reactants, while in enzymatic synthesis, enzymes are used to directly synthesize the desired product.

Scientific Research Applications

Methyl 6-formyl-4-methoxypyridine-2-carboxylate has been studied extensively for its potential applications in various scientific and medical fields. In particular, it has been investigated for its potential use in drug delivery, as a therapeutic agent, and as an antimicrobial agent. In drug delivery, methyl 6-formyl-4-methoxypyridine-2-carboxylate has been found to be an effective carrier for drugs, as it is able to effectively transport drugs to the desired target site. Additionally, methyl 6-formyl-4-methoxypyridine-2-carboxylate has been studied for its potential use as a therapeutic agent, as it has been shown to possess anti-inflammatory and antioxidant properties. Finally, methyl 6-formyl-4-methoxypyridine-2-carboxylate has been studied for its potential use as an antimicrobial agent, as it has been found to possess antimicrobial activity against a variety of bacteria and fungi.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-formyl-4-methoxypyridine-2-carboxylate involves the reaction of 4-methoxypyridine-2-carboxylic acid with methyl chloroformate, followed by reduction of the resulting ester with sodium borohydride and oxidation of the resulting alcohol with pyridinium chlorochromate to yield the final product.", "Starting Materials": [ "4-methoxypyridine-2-carboxylic acid", "methyl chloroformate", "sodium borohydride", "pyridinium chlorochromate" ], "Reaction": [ "Step 1: 4-methoxypyridine-2-carboxylic acid is reacted with methyl chloroformate in the presence of a base such as triethylamine to yield methyl 4-methoxypyridine-2-carboxylate.", "Step 2: The resulting ester is then reduced with sodium borohydride in methanol to yield the corresponding alcohol.", "Step 3: The alcohol is then oxidized with pyridinium chlorochromate in dichloromethane to yield methyl 6-formyl-4-methoxypyridine-2-carboxylate." ] }

CAS RN

109880-40-2

Product Name

methyl 6-formyl-4-methoxypyridine-2-carboxylate

Molecular Formula

C9H9NO4

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.